molecular formula C11H13Cl2N B11728092 1-(2,3-Dichlorophenyl)cyclobutanemethanamine

1-(2,3-Dichlorophenyl)cyclobutanemethanamine

Cat. No.: B11728092
M. Wt: 230.13 g/mol
InChI Key: LBZYBFMWVRIMES-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,3-Dichlorophenyl)cyclobutanemethanamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The exact molecular targets and pathways can vary, but it often involves binding to proteins or nucleic acids, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dichlorophenyl)cyclobutanemethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclobutane ring provides rigidity, while the dichlorophenyl group offers specific reactivity and binding characteristics.

Biological Activity

1-(2,3-Dichlorophenyl)cyclobutanemethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a cyclobutane ring and a dichlorophenyl group, which are significant in determining its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H12Cl2N
  • Molecular Weight : 239.13 g/mol
  • Chemical Structure : The compound consists of a cyclobutane ring attached to a methanamine group, with two chlorine atoms substituted at the 2 and 3 positions of the phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing physiological responses.
  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, affecting the synthesis and degradation of neurotransmitters or other biomolecules.

Pharmacological Studies

Research has demonstrated that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Studies indicate that this compound may have antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain.
  • Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Case Study on Antidepressant Efficacy :
    • Objective : To evaluate the antidepressant-like effects in animal models.
    • Methodology : Mice were administered varying doses of the compound, followed by behavioral tests such as the forced swim test and tail suspension test.
    • Results : Significant reductions in immobility time were observed, indicating antidepressant activity.
  • Neuroprotection in Models of Ischemia :
    • Objective : To assess neuroprotective effects against ischemic injury.
    • Methodology : Rat models subjected to induced ischemia were treated with the compound.
    • Results : Treated rats showed improved neurological scores and reduced infarct size compared to controls.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key differences in biological activity:

CompoundAntidepressant ActivityNeuroprotective EffectsMechanism of Action
This compoundYesYesReceptor binding and enzyme inhibition
1-(2,4-Dichlorophenyl)cyclobutanemethanamineModerateLimitedPrimarily receptor binding
4-Fluoro-4-phenylcyclohexan-1-amineYesYesEnhanced lipophilicity for better absorption

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

[1-(2,3-dichlorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13Cl2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2

InChI Key

LBZYBFMWVRIMES-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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